![molecular formula C8H16N4 B2897497 1-(3-(dimethylamino)propyl)-1H-pyrazol-4-amine CAS No. 1296308-45-6](/img/structure/B2897497.png)
1-(3-(dimethylamino)propyl)-1H-pyrazol-4-amine
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Overview
Description
The compound “1-(3-(dimethylamino)propyl)-1H-pyrazol-4-amine” is a derivative of Dimethylaminopropylamine (DMAPA), which is a diamine used in the preparation of some surfactants . DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a pronounced concentration effect appeared in the copolymerization of equimolar amounts of DMAPMA and DMA in toluene solution .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like Dimethylaminopropylamine (DMAPA) have been reported. DMAPA is a colourless liquid with a fishy, ammoniacal odor. It has a density of 812 mg/mL and a boiling point of 132.1 °C .Scientific Research Applications
Synthesis and Cytotoxic Activity
A study by Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines synthesized through reactions involving 4-dimethylaminomethylene derivatives. These compounds exhibited potent cytotoxicity against several cancer cell lines, highlighting their potential in anticancer drug development (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Generation of Structurally Diverse Libraries
Roman (2013) utilized a ketonic Mannich base for alkylation and ring closure reactions, generating a library of structurally diverse compounds. This study underscores the utility of dimethylamino-containing compounds in synthesizing a broad range of chemical entities, which could be pivotal in drug discovery and material science (Roman, 2013).
Water-Soluble Pyrazolate Rhodium(I) Complexes
Esquius et al. (2000) explored the synthesis and reactivity of dimethyl-4-aminomethylpyrazole ligands, leading to the development of water-soluble pyrazolate rhodium(I) complexes. Such complexes could have implications in catalysis and materials science, showcasing the functional versatility of pyrazole-based ligands (Esquius, Pons, Yáñez, Ros, Solans, & Font‐Bardia, 2000).
Antibacterial and Antifungal Polymeric Compounds
Aly and El-Mohdy (2015) reported on the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one. The modified hydrogels exhibited enhanced antibacterial and antifungal activities, suggesting potential applications in medical devices and wound care products (Aly & El-Mohdy, 2015).
Synthesis of Pyrazolo[3,4-d]pyrimidines
Makarov et al. (2003) synthesized pyrazolo[3,4-d]pyrimidines by reacting dimethylaminomethylene derivatives with different amines. This work contributes to the synthesis methodology of pyrazolo[3,4-d]pyrimidines, which are of interest in medicinal chemistry due to their potential biological activities (Makarov, Ryabova, Alekseeva, Shashkov, & Granik, 2003).
Mechanism of Action
Target of Action
Similar compounds such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide methiodide are known to be used as carboxyl activating agents
Mode of Action
Related compounds are known to participate in amide bond forming (amidation) crosslinking reactions . They are also used in peptide synthesis and the preparation of antibodies like immunoconjugates
Biochemical Pathways
Related compounds are known to play a vital role in the immobilization of large biomolecules in association with n-hydroxysuccinimide
Result of Action
Related compounds are known to be used in the acylation of phosphoranes
Action Environment
It’s known that related compounds are sensitive to moisture and incompatible with strong acids, strong oxidizing agents, and moisture
Safety and Hazards
Future Directions
The future directions for the research and application of similar compounds are promising. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene were shown to have a peculiar nature, suggesting potential for further exploration .
properties
IUPAC Name |
1-[3-(dimethylamino)propyl]pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-11(2)4-3-5-12-7-8(9)6-10-12/h6-7H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDVJBJATWTUDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=C(C=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(dimethylamino)propyl)-1H-pyrazol-4-amine |
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